2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
CAS No.: 1823981-11-8
Cat. No.: VC2774146
Molecular Formula: C12H20N2O4
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823981-11-8 |
|---|---|
| Molecular Formula | C12H20N2O4 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-4-8(12)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16) |
| Standard InChI Key | CJLPPRCRWGZAHJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
The defining feature of 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is its spirocyclic structure, specifically the 2,6-diazaspiro[3.4]octane core. This core consists of an azetidine ring (4-membered) and a pyrrolidine ring (5-membered) that share a central spiro carbon atom. The compound contains two nitrogen atoms, one in each ring, with the azetidine nitrogen protected by a tert-butoxycarbonyl (Boc) group. The carboxylic acid moiety is positioned on the pyrrolidine ring, providing a functional handle for further derivatization .
The spatial arrangement created by this spirocyclic system contributes to a rigid three-dimensional structure with well-defined geometric constraints. This conformational rigidity can be advantageous in drug design, as it may reduce the entropic penalty upon binding to biological targets and provide more predictable structure-activity relationships .
Physical and Chemical Properties
Table 1 below summarizes the key physical and chemical properties of 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid:
The compound contains several reactive functional groups. The carboxylic acid moiety can participate in various reactions including esterification, amide formation, and reduction. The protected amine (N-Boc) can be deprotected under acidic conditions to reveal a free amine, which can then undergo further functionalization. The secondary amine in the pyrrolidine ring also serves as a potential site for derivatization .
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically employs protecting group strategies, where the Boc group is used to protect the amine functionality during the synthetic sequence. Several approaches have been reported in the literature, with the most common involving the construction of the spirocyclic core followed by functional group manipulations.
One established synthetic route begins with commercially available N-Boc-protected azetidine-3-one, which undergoes a Horner-Wadsworth-Emmons olefination to generate an α,β-unsaturated ester intermediate. This is followed by a [3+2] cycloaddition reaction with N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine in the presence of lithium fluoride to construct the spirocyclic core structure .
Detailed Synthetic Procedure
A specific synthetic route described in the literature proceeds as follows:
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Starting with N-Boc-protected azetidine-3-one, a Horner-Wadsworth-Emmons olefination is performed using triethylphosphonoacetate and sodium hydride in THF, yielding the α,β-unsaturated ester in high yield (92%) .
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The resulting α,β-unsaturated ester undergoes a [3+2] cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine in the presence of lithium fluoride to afford the intermediate core building block at 56% yield .
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The ester functionality is then manipulated through alkaline hydrolysis to generate the carboxylic acid, which can be further transformed into various derivatives depending on the desired application .
This synthetic approach is versatile and allows for the preparation of the compound on a multigram scale, making it suitable for both research and development purposes .
Applications in Drug Discovery
Role as a Building Block
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. The compound's utility stems from its functional group handles that allow for selective modification and incorporation into larger molecular frameworks.
The carboxylic acid moiety can be transformed into various derivatives including:
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Amides through coupling with amines
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Esters through reaction with alcohols
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Weinreb amides as versatile intermediates for further transformations
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Hydrazides leading to heterocyclic derivatives like 1,2,4-triazoles
The compound is typically supplied as a solid powder with a purity of 95% or higher . Depending on the quantity and supplier, prices can range from approximately $200 for small research quantities to over $1,000 for gram quantities . The availability from multiple suppliers ensures that researchers can obtain the compound to support their medicinal chemistry and drug discovery efforts.
Future Research Directions
The 2,6-diazaspiro[3.4]octane scaffold continues to attract interest in medicinal chemistry due to its unique structural properties and the diverse biological activities exhibited by its derivatives. Several promising research directions can be identified:
Exploration of structure-activity relationships (SAR) around the scaffold is likely to continue, with particular focus on optimizing substitution patterns to enhance potency and selectivity for specific biological targets . The development of efficient synthetic methodologies to access these compounds, including stereoselective approaches, will facilitate these SAR studies and enable the preparation of more complex derivatives.
The application of the scaffold in fragment-based drug discovery represents another promising direction. The relatively rigid nature of the spirocyclic core makes it suitable as a fragment for building larger molecules with defined three-dimensional shapes, potentially addressing challenging targets like protein-protein interactions .
Combination with other privileged structures or bioactive moieties could lead to hybrid molecules with enhanced or novel biological profiles. For example, the reported success in combining the diazaspiro scaffold with nitrofuran moieties for antitubercular activity suggests that similar approaches could be productive for other therapeutic areas .
The development of targeted delivery systems or prodrug approaches using derivatives of 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid may enhance the pharmacokinetic properties and therapeutic potential of the resulting compounds.
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